molecular formula C15H9ClF3N3S B2872905 5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 721916-34-3

5-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B2872905
CAS RN: 721916-34-3
M. Wt: 355.76
InChI Key: XAZURHOHHORKPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring, followed by substitution with the appropriate phenyl groups. The trifluoromethyl group could be introduced using a variety of methods, such as radical trifluoromethylation .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One study described the synthesis of fused ring systems incorporating 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and their antimicrobial activities. These compounds were synthesized using catalytic amounts of p-TsOH in dry DMF or dry methanol, depending on the desired derivative, and were found to exhibit significant inhibition of bacterial and fungal growth, highlighting their potential as antimicrobial agents (Purohit et al., 2011).

Molecular-Level Understanding of Corrosion Inhibition

Another research area explores the molecular-level understanding of corrosion inhibition by derivatives of 4H-1,2,4-triazole. A study using density functional theory (DFT) calculations analyzed the inhibition mechanisms of compounds containing the 4H-1,2,4-triazole moiety, demonstrating their efficiency in inhibiting zinc corrosion in acidic media. This insight helps elucidate the relationship between molecular structure and inhibition efficiency, providing a basis for designing effective corrosion inhibitors (Gece & Bilgiç, 2012).

Adsorption and Corrosion Protection Studies

Further studies have investigated the adsorption behavior of 4H-1,2,4-triazole derivatives on mild steel surfaces, offering protection against corrosion in hydrochloric acid solutions. These studies utilize weight loss and electrochemical techniques to evaluate the efficiency of these compounds as corrosion inhibitors. The research underscores the importance of substituents in the triazole molecule on inhibitory performance, highlighting the mixed-type inhibition behavior and the adherence to the Langmuir isotherm model in the adsorption process (Bentiss et al., 2007).

Antimicrobial and Synthesis Research

Additional research has focused on synthesizing novel derivatives and evaluating their antibacterial activities. For instance, the preparation and screening of N2-hydroxymethyl and N2-aminomethyl derivatives for their antibacterial properties against various bacterial strains demonstrate the potential of these compounds in developing new antimicrobial agents (Plech et al., 2011).

properties

IUPAC Name

3-(3-chlorophenyl)-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3S/c16-10-5-3-4-9(8-10)13-20-21-14(23)22(13)12-7-2-1-6-11(12)15(17,18)19/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZURHOHHORKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=NNC2=S)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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